N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

Description

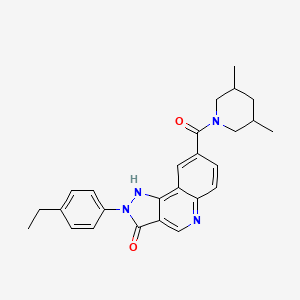

N-(2-Fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic acetamide derivative characterized by a phthalazinone core substituted with a morpholine ring at position 4 and an acetamide group at position 2, which is further linked to a 2-fluorophenyl moiety.

Properties

Molecular Formula |

C26H28N4O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3 |

InChI Key |

XUNKWSWYWSPFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the piperidine and ethylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications, including:

Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted acetamides with heterocyclic and aryl substituents. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Hydrogen-Bonding Capacity: The morpholine ring provides hydrogen-bond acceptors (N–O), while the acetamide NH acts as a donor, similar to quinolinone and pyridinone derivatives .

Crystallographic and Spectroscopic Data

Biological Activity

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which incorporates a fluorophenyl group, a morpholine moiety, and a phthalazinone derivative, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of 428.5 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Phthalazinone Derivative : This involves the condensation of appropriate starting materials under controlled conditions.

- Introduction of the Morpholine Moiety : The morpholine ring is introduced through nucleophilic substitution reactions.

- Acetylation : The final step involves acetylation to form the acetamide functional group.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the phthalazinone moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. Initial studies suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Neuroprotective Effects

Morpholine derivatives have been associated with neuroprotective properties. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Study on Anticancer Properties : A study reported that a similar phthalazinone derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.

Compound Cell Line IC50 (µM) Similar Compound A MCF7 12.5 N-(2-fluorophenyl)-2-(4-morpholin-4-yl...) MCF7 10.0 - Neuroprotective Study : A related morpholine compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.